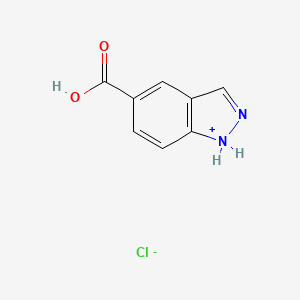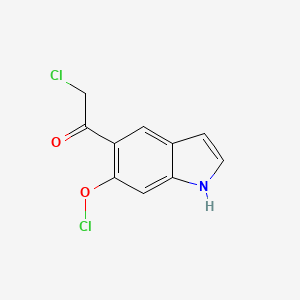![molecular formula C6H6N4 B7853465 1H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B7853465.png)
1H-pyrrolo[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method provides a straightforward approach to obtaining the desired compound with high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group at the 4-position can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include aromatic, aliphatic, cyclic, and aryl aliphatic amines in the presence of a catalytic amount of HCl.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
1H-pyrrolo[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing its phosphorylation activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-pyrrolo[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
7-Deazaadenines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused ring system and are used as kinase inhibitors.
Uniqueness: The uniqueness of this compound lies in its ability to selectively inhibit multiple kinases with high potency, making it a versatile scaffold for drug development .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3H,7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEMGRPBGIVPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=CN2)N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(N=CN2)N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
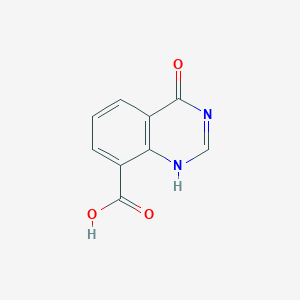
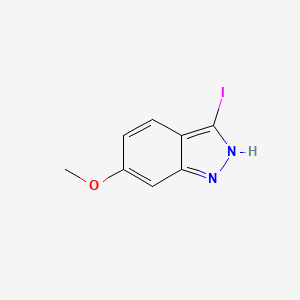
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-2,5-diium dichloride](/img/structure/B7853428.png)
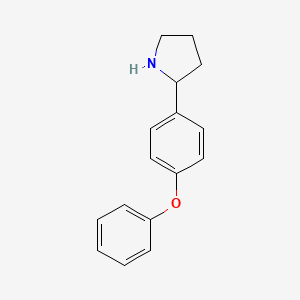

![5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7853442.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine](/img/structure/B7853450.png)
![4-Aminophenylboronic acid pinacol ester[214360-73-3]](/img/structure/B7853457.png)
![Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate](/img/structure/B7853479.png)
![1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride](/img/structure/B7853484.png)
![5,7-dichloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7853496.png)
![5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7853502.png)
